4-Methylphenyl 5-bromopyridin-2-ylcarbamate

Lipophilicity Drug-likeness ADME

4-Methylphenyl 5-bromopyridin-2-ylcarbamate (CAS 1984037-66-2), also indexed as p-tolyl (5-bromopyridin-2-yl)carbamate, is a secondary aryl N-pyridylcarbamate with the molecular formula C₁₃H₁₁BrN₂O₂ and a molecular weight of 307.14 g/mol. It belongs to a class of heterocyclic carbamate derivatives that have been investigated as protein kinase inhibitor scaffolds and as versatile intermediates for palladium-catalyzed cross-coupling reactions.

Molecular Formula C13H11BrN2O2
Molecular Weight 307.14 g/mol
CAS No. 1984037-66-2
Cat. No. B1410961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenyl 5-bromopyridin-2-ylcarbamate
CAS1984037-66-2
Molecular FormulaC13H11BrN2O2
Molecular Weight307.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)Br
InChIInChI=1S/C13H11BrN2O2/c1-9-2-5-11(6-3-9)18-13(17)16-12-7-4-10(14)8-15-12/h2-8H,1H3,(H,15,16,17)
InChIKeyBCFLKURKPITILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylphenyl 5-bromopyridin-2-ylcarbamate (CAS 1984037-66-2): Structural Identity and Procurement Baseline


4-Methylphenyl 5-bromopyridin-2-ylcarbamate (CAS 1984037-66-2), also indexed as p-tolyl (5-bromopyridin-2-yl)carbamate, is a secondary aryl N-pyridylcarbamate with the molecular formula C₁₃H₁₁BrN₂O₂ and a molecular weight of 307.14 g/mol [1]. It belongs to a class of heterocyclic carbamate derivatives that have been investigated as protein kinase inhibitor scaffolds and as versatile intermediates for palladium-catalyzed cross-coupling reactions [2]. The compound features a 5-bromopyridin-2-yl moiety connected via a carbamate linkage to a 4-methylphenyl (p-tolyl) ester group, with a computed XLogP3 of 3.4, indicating moderate-to-high lipophilicity relative to smaller alkyl carbamate analogs within the same bromopyridine series [1]. Commercially, it is available from specialty chemical suppliers such as AKSci at a minimum purity specification of 95%, with recommended long-term storage in a cool, dry place .

Why In-Class Substitution of 4-Methylphenyl 5-bromopyridin-2-ylcarbamate Is Not Straightforward


Although several 5-bromopyridin-2-ylcarbamate analogs share a common heterocyclic core, the choice of the O-substituent (methyl, tert-butyl, benzyl, 4-fluorophenyl, or 4-methylphenyl) directly governs three parameters critical to both synthetic and biological applications: lipophilicity (XLogP3 ranging from 1.5 to 3.4 across the series), the electronic influence of the aryloxy leaving group on carbamate hydrolytic stability, and the steric environment around the carbamate NH that affects hydrogen-bonding capacity and target engagement [1][2]. The close structural relationship between 4-methylphenyl 5-bromopyridin-2-ylcarbamate and its constitutional isomer benzyl (5-bromopyridin-2-yl)carbamate (same molecular formula C₁₃H₁₁BrN₂O₂, same molecular weight) is particularly instructive: despite their identical elemental composition, the connectivity of the aryl/benzyl group to the carbamate oxygen yields distinct physicochemical and reactivity profiles that are not interchangeable in structure-activity relationship (SAR) studies or multi-step synthetic sequences . The quantitative evidence below demonstrates where these differences become material for procurement decisions.

Quantitative Differentiation Evidence for 4-Methylphenyl 5-bromopyridin-2-ylcarbamate Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Methylphenyl vs. Methyl, tert-Butyl, and Benzyl 5-Bromopyridin-2-ylcarbamates

The 4-methylphenyl (p-tolyl) ester confers an XLogP3 of 3.4 on the target compound, representing the highest computed lipophilicity among commonly available 5-bromopyridin-2-ylcarbamate building blocks. This value is approximately 2.3-fold higher than the methyl ester analog (XLogP3 1.5) and 1.4-fold higher than the tert-butyl carbamate analog (XLogP3 2.4). The benzyl carbamate constitutional isomer, despite sharing the same molecular formula (C₁₃H₁₁BrN₂O₂) and molecular weight (307.14 g/mol), has a reported XLogP3 of approximately 3.0–3.2, placing it intermediate between the p-tolyl and tert-butyl derivatives [1][2][3].

Lipophilicity Drug-likeness ADME Partition coefficient Medicinal chemistry

Molecular Weight Differentiation: Impact on Fragment-Based Screening and Crystallographic Soaking

With a molecular weight of 307.14 g/mol, the target compound occupies a distinct mass range compared to the methyl ester (231.05 g/mol, Δ = +76.09 Da) and the tert-butyl carbamate (273.13 g/mol, Δ = +34.01 Da). This mass difference, driven by the p-tolyl group, places the compound firmly above the typical fragment cut-off (<300 Da) while remaining within the lower end of lead-like space, making it suitable as a late-stage fragment or early lead-like scaffold [1][2][3].

Fragment-based drug discovery Crystallography Ligand efficiency Molecular weight

Substituent Electronic Effect: p-Tolyl vs. 4-Fluorophenyl Leaving Group and Implications for Carbamate Hydrolytic Stability

The hydrolytic reactivity of secondary N-pyridylcarbamates proceeds via an E1cB mechanism in basic media (pH 12–13.7), with the rate-limiting step involving decomposition of the substrate anion into a pyridyl isocyanate and a phenoxide (or alkoxide) ion. The leaving group ability of the O-substituent, governed by the Hammett σ substituent constant, directly modulates the hydrolysis rate. The p-tolyl group (σₚ = –0.17 for CH₃) is electronically distinct from the 4-fluorophenyl analog (σₚ = +0.06 for F). Blocking the E1cB pathway by N,N-disubstitution has been shown to decrease the hydrolysis rate by a factor of approximately 10⁶ [1][2].

Hydrolytic stability Hammett constant Carbamate reactivity E1cB mechanism Prodrug design

Rotatable Bond Count and Conformational Flexibility: Comparison with Benzyl Carbamate Constitutional Isomer

The 4-methylphenyl ester contains three rotatable bonds (carbamate C–O, O–Caromatic, and the bond between the pyridyl ring and the carbamate nitrogen), but the p-tolyl aromatic ring is directly attached to the carbamate oxygen, limiting the rotational degrees of freedom compared to the benzyl carbamate constitutional isomer. In the benzyl isomer, the benzylic CH₂ group introduces an additional sp³-hybridized rotational degree of freedom between the carbamate oxygen and the phenyl ring, which can adopt multiple staggered conformations in solution [1].

Conformational flexibility Entropic penalty Molecular recognition Rotatable bonds Isomer differentiation

Commercial Purity Specification and Storage Stability: Procurement-Ready Benchmarking

The target compound is commercially available from AKSci (Catalog No. 7807EG) at a minimum purity specification of 95%, with recommended long-term storage in a cool, dry place and classification as non-hazardous material for DOT/IATA transport . In contrast, the closely related benzyl (5-bromopyridin-2-yl)carbamate is specified for storage at –20 °C by at least one supplier (Biozol), suggesting differential thermal stability profiles between these constitutional isomers .

Purity specification Storage stability Quality control Procurement Vendor comparison

Synthetic Utility: 5-Bromopyridine Handle for Palladium-Catalyzed Cross-Coupling in Complex Molecule Construction

The 5-bromopyridine moiety in the target compound serves as a competent electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Under optimized conditions using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1) at 80 °C, analogous 5-bromopyridin-2-ylcarbamates have been reported to yield biaryl derivatives in >85% isolated yield . This reactivity profile is conserved across the O-substituent series, but the p-tolyl ester offers the distinct advantage of higher lipophilicity (XLogP3 3.4 vs. 1.5 for methyl ester), which can facilitate extraction and chromatographic purification of coupled products in organic solvent systems [1].

Suzuki-Miyaura coupling Palladium catalysis Building block C–C bond formation Biaryl synthesis

Recommended Application Scenarios for 4-Methylphenyl 5-bromopyridin-2-ylcarbamate Based on Quantitative Differentiation Evidence


Late-Stage Fragment Elaboration in Kinase Inhibitor Lead Optimization

When a fragment hit containing a 5-bromopyridine scaffold has been identified (e.g., via X-ray crystallographic soaking), the p-tolyl carbamate provides a direct path to increase both molecular weight (+76 Da vs. methyl ester) and lipophilicity (+1.9 XLogP3 units) in a single synthetic step, enabling exploration of hydrophobic pocket interactions in the target kinase ATP-binding site. The three-rotatable-bond scaffold maintains sufficient rigidity to minimize the entropic penalty of binding, while the bromine atom preserves the option for subsequent Suzuki diversification [1][2].

Constitutional Isomer Pair Analysis for SAR Disambiguation

For medicinal chemistry programs where both p-tolyl carbamate (CAS 1984037-66-2) and benzyl carbamate (CAS 175393-09-6) isomers have been synthesized and tested, the isobaric pair (identical MW 307.14, identical formula C₁₃H₁₁BrN₂O₂) offers a uniquely controlled system to deconvolute the contributions of conformational flexibility and electronic distribution to biological activity, without confounding molecular weight or lipophilicity differences . Procurement of both isomers from verified suppliers enables rigorous head-to-head SAR comparisons.

Suzuki-Miyaura Library Synthesis with Streamlined Purification

When generating a focused library of biaryl derivatives through palladium-catalyzed cross-coupling, the high XLogP3 (3.4) of the p-tolyl carbamate facilitates efficient extraction of coupled products into organic solvents (e.g., ethyl acetate or dichloromethane) during aqueous workup, reducing emulsion formation and improving isolated yields relative to the more water-miscible methyl ester analog (XLogP3 1.5). This advantage is particularly relevant in parallel synthesis formats where rapid, reproducible workup is essential [3].

Alkaline Stability Screening for Biochemical Assay Compatibility

In biochemical screening cascades employing basic buffer conditions (e.g., pH 8.5–10.0 for certain kinase or hydrolase assays), the electron-donating p-methyl substituent (Hammett σₚ = –0.17) is predicted to confer superior resistance to base-catalyzed E1cB hydrolysis compared to the 4-fluorophenyl analog (σₚ = +0.06). Researchers should validate compound integrity under their specific assay conditions by LC-MS at t = 0 and t = endpoint, but the fundamental mechanistic basis supports the selection of the p-tolyl carbamate for extended incubation protocols [4].

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